molecular formula C26H31N3O3 B607245 E5700 CAS No. 750597-23-0

E5700

Cat. No. B607245
M. Wt: 433.55
InChI Key: NDEOTZXSBKCQLS-GSLIJJQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E5700 is a novel orally active squalene synthase inhibitor.

Scientific Research Applications

1. Antiproliferative Effects and Cellular Impact

  • E5700, identified as a potent squalene synthase inhibitor, demonstrates significant antiproliferative effects against Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. This effect is associated with sterol depletion and cholesterol accumulation, leading to cellular ultrastructural changes (Fernandes Rodrigues et al., 2008).
  • Similar antiproliferative activities were observed against Toxoplasma gondii tachyzoites, with E5700 inducing significant alterations in parasite ultrastructure, suggesting interference with lipid metabolism (Martins-Duarte et al., 2006).
  • A study examining synergistic effects found that combinations of E5700 with other ergosterol biosynthesis inhibitors showed potent antiproliferative synergism against Leishmania amazonensis. This combination therapy approach could offer novel treatment options for leishmaniasis (Macedo-Silva et al., 2015).

2. Technological and Methodological Applications

  • The use of the term "E57" is prominent in discussions about the ASTM E57 committee, which focuses on the development of standards for 3D imaging systems and terrestrial laser scanners. This involves creating standards for data interoperability, performance evaluation, and best practices in 3D imaging technology (Huber, 2011), (Lytle et al., 2008).
  • Research in dimensional metrology at the National Institute of Standards and Technology, relevant to the ASTM E57 committee, includes methods for accurate determination of sphere centers from laser scanner data, crucial for precision measurement in various scientific applications (Rachakonda et al., 2017).

properties

CAS RN

750597-23-0

Product Name

E5700

Molecular Formula

C26H31N3O3

Molecular Weight

433.55

IUPAC Name

(3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C26H31N3O3/c1-32-24-17-29(16-23(24)30)25-8-7-20(22(27-25)15-19-5-3-2-4-6-19)9-12-26(31)18-28-13-10-21(26)11-14-28/h2-8,21,23-24,30-31H,10-11,13-18H2,1H3/t23-,24+,26-/m0/s1

InChI Key

NDEOTZXSBKCQLS-GSLIJJQTSA-N

SMILES

O[C@@]1(C#CC2=CC=C(N3C[C@H](O)[C@H](OC)C3)N=C2CC4=CC=CC=C4)CN5CCC1CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

E5700;  E 5700;  E-5700.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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